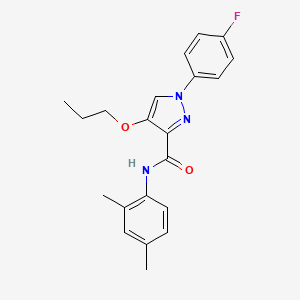

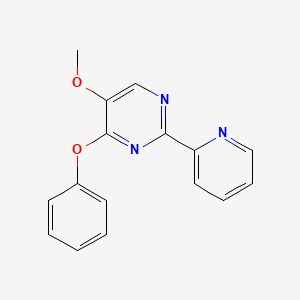

![molecular formula C13H10Cl2F3NO3 B2548665 ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate CAS No. 400088-74-6](/img/structure/B2548665.png)

ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

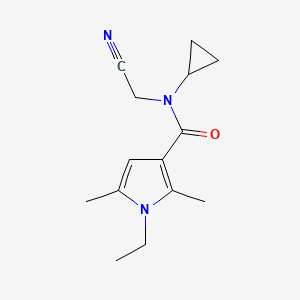

Ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate, also known as DCTB, is a chemical compound that has been widely used in scientific research. DCTB is a member of the trifluoromethyl ketone family of compounds and is commonly used as a covalent inhibitor of cysteine proteases.

Applications De Recherche Scientifique

Reactivity and Synthesis of Heterocycles

Research has shown that derivatives of β-enamino compounds, similar to ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate, are valuable for synthesizing polyfunctionalized heterocyclic compounds. These compounds are prepared from β-amino α,β-unsaturated ketones and esters, and their reactivity is explored through reactions with binucleophiles, like hydrazine and hydroxylamine, indicating their utility in synthesizing diverse heterocyclic structures (Braibante, 2002).

Annulation Reactions for Functionalized Tetrahydropyridines

Another study demonstrates the use of ethyl 2-methyl-2,3-butadienoate, a compound with structural similarities, in [4 + 2] annulation reactions with N-tosylimines. This process, catalyzed by organic phosphines, yields highly functionalized tetrahydropyridines with excellent yields and regioselectivity, highlighting the potential of this compound in complex synthesis reactions (Zhu, 2003).

Gamma Substitution on α,β-Unsaturated Esters

The selective gamma substitution of α,β-unsaturated esters like ethyl 3-methyl-2-trimethylsilyl-3-butenoate, through reactions with various nucleophiles, showcases the potential for selective modification in compounds with similar unsaturated ester frameworks. This opens avenues for the synthesis of derivatives with specific functional group placements (Albaugh-Robertson, 1982).

Structural and Isomerization Studies

Research on ethyl-3-amino-2-benzoyl-2-butenoate reveals insights into the structural stability and isomerization between E and Z isomers, facilitated by X-ray crystallography and NMR methods. Such studies provide foundational knowledge on the behavior of similar compounds under various conditions, essential for their application in synthesis and material science (Fallon, 1980).

Synthesis of Dehydro Amino Acid Precursors

A method for the stereoselective synthesis of 3-substituted ethyl 4,4,4-trifluoro-2-formyl-amino-2-butenoates demonstrates the utility of similar compounds in preparing precursors for β-trifluoromethyl substituted amino acids. This highlights the role of such compounds in developing novel amino acid derivatives with potential pharmaceutical applications (Enders, 2005).

Propriétés

IUPAC Name |

ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluorobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2F3NO3/c1-2-22-11(20)6-10(13(16,17)18)19-12(21)8-4-3-7(14)5-9(8)15/h3-6H,2H2,1H3,(H,19,21)/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKFUOMOCOXUNN-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)NC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C(F)(F)F)/NC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

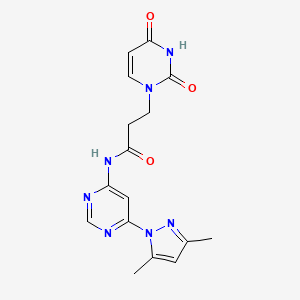

![1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone](/img/structure/B2548582.png)

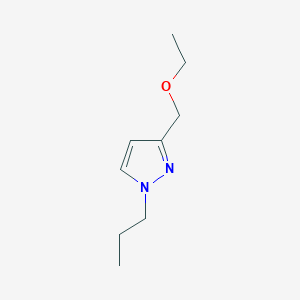

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2548586.png)

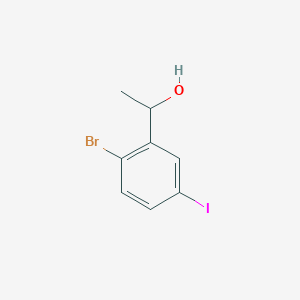

![7-isopentyl-6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2548588.png)

![Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate](/img/structure/B2548590.png)

![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2548601.png)